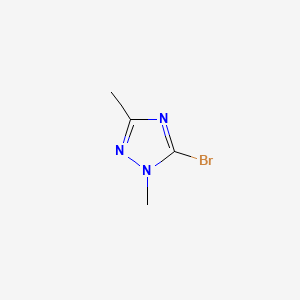

5-Bromo-1,3-dimethyl-1H-1,2,4-triazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1,3-dimethyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3/c1-3-6-4(5)8(2)7-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHPZKFCCOUUHEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60205190 | |

| Record name | 1H-1,2,4-Triazole, 5-bromo-1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56616-96-7 | |

| Record name | 1H-1,2,4-Triazole, 5-bromo-1,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056616967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,4-Triazole, 5-bromo-1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1,3-dimethyl-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Value of a Privileged Scaffold

An In-Depth Technical Guide to 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole

The 1,2,4-triazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable stability and versatile biological activity.[1] This five-membered heterocycle is the core of numerous therapeutic agents, including widely used antifungal, antiviral, and anticancer drugs.[1][2][3] Its unique properties, such as its capacity for hydrogen bonding and a significant dipole moment, allow it to function as an effective pharmacophore, interacting with high affinity at biological receptors.[1]

Within this important class of compounds, This compound (CAS Number: 56616-96-7) emerges as a strategically significant building block for researchers and drug development professionals.[1][4] The methylation at the N1 and N3 positions locks the molecule into a single, stable tautomeric form, which simplifies its reactivity and makes it a predictable component in complex, multi-step syntheses.[1] The true synthetic power of this molecule, however, lies in the C5-bromo substituent, a versatile handle for introducing molecular diversity through a variety of cross-coupling reactions. This guide provides a comprehensive overview of its synthesis, properties, reactivity, and safe handling, grounded in established chemical principles and field-proven insights.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 56616-96-7 | [1][4] |

| Molecular Formula | C₄H₆BrN₃ | [5] |

| Molecular Weight | 176.01 g/mol | [1] |

| Appearance | Solid | [6] |

| InChI Key | FHPZKFCCOUUHEQ-UHFFFAOYSA-N | [1][6] |

| SMILES | BrC1=NC(C)=NN1C | [6] |

| LogP | 0.886 | [7] |

Spectroscopic Insights for Structural Verification

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to be straightforward, providing clear evidence of the dimethyl substitution. Due to the absence of protons on the triazole ring, the spectrum will be dominated by two distinct singlets corresponding to the two methyl groups. The N1-methyl and C3-methyl groups are in different chemical environments, leading to separate signals, which is a key confirmation of the structure.[1]

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will show four distinct signals: one for the C5 carbon attached to the bromine, one for the C3 carbon, and two signals for the two non-equivalent methyl carbons.

-

Mass Spectrometry : Mass spectrometry will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes), providing unambiguous confirmation of the molecular formula.

Synthesis and Mechanistic Considerations

The most direct and reliable synthesis of this compound involves the electrophilic bromination of its immediate precursor, 1,3-dimethyl-1H-1,2,4-triazole.[1] This two-stage strategy—first forming the dimethylated triazole ring and then halogenating it—is efficient and well-precedented.[1]

Primary Synthetic Pathway: Electrophilic Bromination

The C5 position of the 1,2,4-triazole ring is susceptible to electrophilic substitution.[1] The direct bromination of the pre-formed dimethylated triazole is the preferred route.

Caption: Synthetic workflow for this compound.

Causality Behind Experimental Choices:

-

Precursor Selection : Starting with 1,3-dimethyl-1H-1,2,4-triazole ensures the desired substitution pattern from the outset and avoids the significant challenge of controlling regioselectivity that would arise from methylating a pre-brominated triazole.[1]

-

Brominating Agent : N-Bromosuccinimide (NBS) is a widely used reagent for this type of transformation.[1] It is a convenient and safer source of electrophilic bromine compared to liquid Br₂. The reaction is often initiated by a radical initiator like benzoyl peroxide or AIBN, suggesting a radical-mediated mechanism is effective for substitution at the C5 position.[1]

Experimental Protocol: Synthesis via Bromination

This protocol is a representative methodology based on established principles for the bromination of 1,2,4-triazoles.

-

Reaction Setup : To a solution of 1,3-dimethyl-1H-1,2,4-triazole (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile, add N-bromosuccinimide (NBS) (1.05 eq).

-

Initiation : Add a catalytic amount of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN) (approx. 0.02 eq).

-

Reaction Execution : Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.

-

Work-up : Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct.

-

Purification : Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure this compound.

-

Validation : Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and MS analysis.

Applications in Drug Discovery: A Versatile Synthetic Hub

The primary value of this compound is its role as a versatile intermediate. The C-Br bond is a prime site for modern cross-coupling reactions, allowing for the facile introduction of a wide array of substituents, which is a critical step in building compound libraries for structure-activity relationship (SAR) studies.[8]

Caption: Diversification pathways using this compound.

-

Suzuki Coupling : Reaction with various aryl or heteroaryl boronic acids under palladium catalysis allows for the synthesis of 5-aryl-1,3-dimethyl-1,2,4-triazoles. This is a powerful method for exploring how different aromatic substituents impact biological activity.

-

Buchwald-Hartwig Amination : This palladium- or copper-catalyzed reaction enables the formation of a C-N bond, providing access to a wide range of 5-amino-1,3-dimethyl-1,2,4-triazole derivatives.[9] These derivatives can serve as crucial pharmacophores in many drug candidates.

-

Sonogashira Coupling : This reaction introduces alkynyl groups, creating rigid linkers or precursors for further functionalization, expanding the chemical space accessible from this single building block.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount to ensure safety.

-

Hazard Classification : this compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral). The GHS pictogram is GHS07 (Warning).

-

Precautionary Measures :

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[10]

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10]

-

Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[10][11]

-

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] Keep away from strong oxidizing agents and strong acids.[11]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]

Conclusion

This compound (CAS: 56616-96-7) is more than just a chemical compound; it is a strategic tool for innovation in drug discovery and materials science. Its locked tautomeric form provides predictable reactivity, while its C5-bromo group serves as a versatile anchor for molecular diversification. By understanding its synthesis, reactivity, and handling requirements, researchers can effectively leverage this building block to construct novel molecules with finely tuned properties, accelerating the development of next-generation therapeutics.

References

-

ICSC 0682 - 1,2,4-TRIAZOLE - Inchem.org. [Link]

-

General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino - NIH. [Link]

-

This compound - PubChemLite. [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives - MDPI. [Link]

-

A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles - NIH. [Link]

-

Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PubMed Central. [Link]

-

Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid - ResearchGate. [Link]

-

Chemistry of 1, 2, 4-Triazole: A Review Article - International Journal of Science and Research (IJSR). [Link]

-

Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. [Link]

-

Chemistry of 1, 2, 4-Triazole: A Review Article - ResearchGate. [Link]

-

Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC - PubMed Central. [Link]

-

Recent advances in the researches of triazole compounds as medicinal drugs. [Link]

-

Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 4. You are being redirected... [hit2lead.com]

- 5. PubChemLite - this compound (C4H6BrN3) [pubchemlite.lcsb.uni.lu]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. chemscene.com [chemscene.com]

- 8. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

5-Bromo-1,3-dimethyl-1H-1,2,4-triazole molecular weight

An In-depth Technical Guide to 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole: A Versatile Synthetic Building Block

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in synthetic chemistry and drug development. We will delve into its fundamental physicochemical properties, explore validated synthetic pathways, and elucidate its strategic applications as a versatile intermediate. This document is structured to provide not just procedural details but also the underlying chemical logic, empowering scientists to effectively integrate this building block into their research programs. The guide covers detailed experimental protocols, safety and handling procedures, and the role of the compound in constructing more complex molecular architectures, grounded in authoritative references.

Introduction: The Strategic Importance of the 1,2,4-Triazole Scaffold

First identified in 1885, the 1,2,4-triazole is a five-membered heterocyclic ring system containing three nitrogen atoms and two carbon atoms.[1] Over the last century, this scaffold has become a cornerstone of medicinal chemistry and materials science.[1] In the pharmaceutical realm, the 1,2,4-triazole nucleus is recognized as a "privileged scaffold," a term reflecting its recurring presence in a multitude of marketed drugs with a wide spectrum of activities, including antifungal (e.g., Fluconazole), antiviral (e.g., Ribavirin), and anticancer (e.g., Letrozole, Anastrozole) agents.[1][2][3][4]

The stability of the triazole ring, combined with its capacity for hydrogen bonding and its distinct dipole moment, makes it an exceptional pharmacophore for interacting with biological targets.[1] Its structural framework allows for the attachment of various substituents, enabling chemists to fine-tune molecular properties and construct large, diverse compound libraries.[1]

Within this important class of compounds, this compound stands out as a specialized synthetic intermediate. The methylation at the N1 and N3 positions locks the molecule into a single, stable tautomeric form.[1] This structural rigidity eliminates the complexities of tautomerism often encountered with NH-triazoles, making its chemical behavior highly predictable. The key feature of this molecule is the C5-bromo substituent, which serves as a versatile synthetic handle for introducing further molecular complexity, positioning it as a valuable building block for drug discovery and materials science research.[1]

Physicochemical Properties and Structural Elucidation

The fundamental properties of this compound are summarized below. Accurate characterization is the bedrock of reproducible science, and these parameters are essential for experimental design and interpretation.

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₄H₆BrN₃ | [5] |

| Molecular Weight | 176.02 g/mol | Calculated,[1] |

| Monoisotopic Mass | 174.9745 Da | [5] |

| CAS Number | 56616-96-7 | [1] |

| Appearance | Solid | |

| InChI Key | FHPZKFCCOUUHEQ-UHFFFAOYSA-N | [1] |

| SMILES String | CN1N=C(C)N=C1Br |

Note on Molecular Weight: While a molecular weight of 176.02 g/mol is calculated from the established molecular formula (C₄H₆BrN₃), researchers should be aware that some commercial databases may contain discrepancies. For instance, a value of 126.16 g/mol has been erroneously listed in one source. Verification through mass spectrometry is always recommended.

Structural Analysis

The structure of this compound is defined by the 1,2,4-triazole core with methyl groups at the N1 and N3 positions and a bromine atom at the C5 position. This specific substitution pattern confers two critical features:

-

Tautomeric Fixation: Unlike unsubstituted or monosubstituted NH-triazoles, which can exist in multiple tautomeric forms, the dimethylation in this compound prevents proton migration, resulting in a single, well-defined isomer.[1] This simplifies its reactivity and spectroscopic analysis.

-

Reactive Site: The carbon-bromine bond at the C5 position is the primary site of reactivity. The C5 position of the 1,2,4-triazole ring is susceptible to modification, and the bromine atom is an excellent leaving group, making it ideal for a variety of cross-coupling reactions.[1]

Synthesis and Mechanistic Pathways

The most direct and plausible synthesis of this compound is achieved through the direct bromination of its precursor, 1,3-dimethyl-1H-1,2,4-triazole. This strategy can be conceptualized as a two-stage process.

Sources

An In-Depth Technical Guide to the Synthesis of 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole

Introduction

5-Bromo-1,3-dimethyl-1H-1,2,4-triazole is a key heterocyclic building block in contemporary medicinal chemistry and materials science. The 1,2,4-triazole scaffold is a privileged structure found in numerous pharmacologically active agents, valued for its metabolic stability and ability to engage in various biological interactions. The introduction of a bromine atom at the C5 position, along with N1 and C3 dimethyl substitution, provides a versatile handle for further functionalization through cross-coupling reactions, making this compound a valuable intermediate for the synthesis of complex molecular architectures.

This guide provides a comprehensive overview of a robust and scientifically validated pathway for the synthesis of this compound. We will delve into the strategic considerations behind the chosen synthetic route, explain the underlying reaction mechanisms, and provide detailed experimental protocols suitable for implementation in a research and development setting. The primary strategy discussed involves a two-stage process: the initial construction of the 1,3-dimethyl-1H-1,2,4-triazole core, followed by its selective bromination.

Part 1: Synthesis of the 1,3-Dimethyl-1H-1,2,4-triazole Core via Cyclocondensation

The foundational step in this synthetic pathway is the construction of the disubstituted triazole ring. While sequential N-alkylation of a pre-formed triazole ring is a possible approach, it often presents significant challenges in controlling regioselectivity, leading to mixtures of N1, N2, and N4-alkylated isomers. A more direct and regiochemically controlled strategy is to build the ring from acyclic precursors that already contain the required methyl groups.

A highly effective method is the cyclocondensation reaction between an N-methylated imidate, such as N-methylacetimidic acid methyl ester, and methylhydrazine. This approach ensures the desired placement of the methyl groups at the N1 and C3 positions from the outset.

Causality of Experimental Choices

-

N-methylacetimidic acid methyl ester : This reactant serves as the source for the C3-methyl and C5-carbon atoms of the triazole ring. The N-methyl group is pre-installed, which dictates its final position at N1 of the resulting triazole.

-

Methylhydrazine : This reactant provides the N2 and N4 nitrogen atoms and the second methyl group, which will be positioned at the N1 position after cyclization and tautomerization are considered within the reaction mechanism leading to the stable 1,3-dimethyl product.

-

Solvent and Temperature : The reaction is typically carried out in a protic solvent like ethanol and may require heating to facilitate the condensation and subsequent cyclization by dehydration.

Experimental Protocol: Synthesis of 1,3-Dimethyl-1H-1,2,4-triazole

-

To a solution of N-methylacetimidic acid methyl ester (1.0 eq) in absolute ethanol, add methylhydrazine (1.1 eq) dropwise at room temperature.

-

Fit the reaction flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude oil can be purified by vacuum distillation to yield pure 1,3-dimethyl-1H-1,2,4-triazole.

Part 2: Selective C5-Bromination via Free-Radical Halogenation

With the 1,3-dimethyl-1H-1,2,4-triazole precursor in hand, the next critical step is the introduction of the bromine atom at the C5 position. The 1,2,4-triazole ring is generally considered an electron-deficient heterocycle, which makes direct electrophilic aromatic substitution on its carbon atoms challenging. A more effective and widely employed strategy for halogenating such systems is a free-radical substitution reaction, specifically the Wohl-Ziegler bromination.[1][2][3]

This reaction utilizes N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), under thermal or photochemical conditions.

Mechanistic Insights: The Wohl-Ziegler Reaction

The Wohl-Ziegler reaction proceeds via a free-radical chain mechanism. The key to its success is maintaining a low, steady-state concentration of molecular bromine (Br₂), which is generated in situ. This minimizes competitive ionic addition reactions across any potential double bonds.[1][4]

-

Initiation : The radical initiator (e.g., AIBN) decomposes upon heating to generate initial radicals. These radicals react with trace amounts of HBr present or the solvent to start the chain. A key step is the reaction of HBr with NBS to generate a low concentration of Br₂. The Br₂ is then homolytically cleaved by heat or light to form two bromine radicals (Br•).

-

Propagation :

-

A bromine radical abstracts the hydrogen atom from the C5 position of 1,3-dimethyl-1H-1,2,4-triazole. This is the most favorable position for radical formation on the ring. This step forms hydrogen bromide (HBr) and a 1,3-dimethyl-1H-1,2,4-triazol-5-yl radical.

-

The newly formed HBr reacts with NBS to regenerate a molecule of Br₂.

-

The triazolyl radical reacts with a molecule of Br₂ to form the final product, this compound, and a new bromine radical, which continues the chain reaction.

-

-

Termination : The chain reaction is terminated by the combination of any two radical species.

Data Presentation: Wohl-Ziegler Bromination Parameters

| Parameter | Condition | Rationale |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a constant, low concentration of Br₂ to favor radical substitution over ionic addition.[2] |

| Radical Initiator | AIBN or Benzoyl Peroxide | Initiates the radical chain reaction upon thermal decomposition. |

| Solvent | Carbon Tetrachloride (CCl₄) or Acetonitrile | Inert solvent that does not react with NBS. CCl₄ is traditional but less favored due to toxicity.[1] |

| Temperature | Reflux | Provides the necessary energy for initiator decomposition and propagation of the radical chain. |

| Stoichiometry | ~1.1 eq of NBS | A slight excess of NBS ensures complete consumption of the starting material. |

Experimental Protocol: Bromination of 1,3-Dimethyl-1H-1,2,4-triazole

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-dimethyl-1H-1,2,4-triazole (1.0 eq) in carbon tetrachloride (or acetonitrile).

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.

-

Heat the reaction mixture to reflux. The initiation of the reaction is often indicated by an increase in the rate of reflux.

-

Continue heating under reflux for 2-4 hours. The progress of the reaction can be monitored by observing the solid succinimide (a byproduct) floating to the surface, as it is less dense than CCl₄.[2]

-

After the reaction is complete (as determined by TLC or GC-MS), cool the mixture to room temperature.

-

Filter the reaction mixture to remove the solid succinimide.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Part 3: Alternative Synthetic Considerations

While the described two-step pathway is robust, it is valuable for the research scientist to consider alternative approaches and their inherent challenges.

-

Direct Methylation of 5-Bromo-1H-1,2,4-triazole : One could envision starting with commercially available 5-bromo-1H-1,2,4-triazole and performing a double methylation. However, controlling the regioselectivity of this reaction is notoriously difficult. Alkylation can occur at the N1, N2, and N4 positions, leading to a complex mixture of isomers that are challenging to separate, resulting in low yields of the desired 1,3-dimethyl product.

-

Sandmeyer Reaction Approach : A Sandmeyer reaction could theoretically be employed if the precursor, 5-amino-1,3-dimethyl-1H-1,2,4-triazole, is readily accessible. This would involve diazotization of the amino group followed by displacement with a bromide salt, typically using a copper(I) bromide catalyst. While a powerful transformation, the multi-step synthesis of the required amino-triazole precursor makes this route less direct than the halogenation pathway.

Visualization of Synthetic Pathways

Overall Synthesis Scheme

Caption: Overall synthetic pathway to the target compound.

Wohl-Ziegler Bromination Mechanism

Caption: Free-radical mechanism of the Wohl-Ziegler bromination.

Conclusion

The synthesis of this compound is most reliably and regioselectively achieved through a two-stage process. The initial formation of the 1,3-dimethyl-1H-1,2,4-triazole core via cyclocondensation of appropriate acyclic precursors circumvents the regioselectivity issues associated with direct alkylation of the triazole ring. Subsequent bromination at the C5 position is efficiently accomplished using the Wohl-Ziegler reaction with N-bromosuccinimide and a radical initiator. This pathway offers high yields and excellent control over the molecular architecture, providing a dependable route for researchers and drug development professionals to access this valuable synthetic intermediate.

References

-

Organic Chemistry Portal. Wohl-Ziegler Reaction. [Link]

-

Wikipedia. Wohl–Ziegler reaction. [Link]

-

Grokipedia. Wohl–Ziegler bromination. [Link]

-

Fiveable. Wohl-Ziegler Reaction Definition. [Link]

-

Chem-Station. Wohl-Ziegler Bromination. [Link]

-

Castanedo, G. M., et al. (2011). A General, One-Pot, Three-Component Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. Org. Lett., 13(20), 5624–5627. [Link]

-

Shackelford, S. A., et al. (2008). Practical Methylation Procedure for (1H)-1,2,4-Triazole. Synthetic Communications, 38(5), 738-745. [Link]

-

Masterson, D. S., et al. (2002). Syntheses of 1-alkyl-1,2,4-triazoles and the formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts leading to ionic liquids. J. Org. Chem., 67(26), 9340-5. [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole. Aimed at professionals in chemical research and drug development, this document synthesizes theoretical predictions, established principles of NMR spectroscopy, and data from analogous structures to offer a comprehensive understanding of the spectral features of this compound. We will delve into the structural basis for the predicted chemical shifts, multiplicities, and integration values. Furthermore, a detailed, best-practice protocol for the acquisition of a high-quality ¹H NMR spectrum is provided, alongside a discussion on the critical aspects of spectral interpretation. This guide is intended to serve as a valuable resource for the characterization and quality control of this compound and related heterocyclic compounds.

Introduction

This compound is a substituted heterocyclic compound with potential applications in medicinal chemistry and materials science. The 1,2,4-triazole core is a well-known pharmacophore found in a variety of therapeutic agents, exhibiting a broad range of biological activities. The introduction of a bromine atom and two methyl groups to the triazole ring significantly influences its electronic properties and steric configuration, making it a versatile building block for the synthesis of more complex molecules.

Accurate structural elucidation is paramount in the development of new chemical entities. ¹H NMR spectroscopy is one of the most powerful analytical techniques for determining the structure of organic molecules in solution. It provides valuable information about the chemical environment, connectivity, and relative number of protons in a molecule. This guide will focus on the ¹H NMR spectrum of this compound, offering a detailed theoretical prediction and a practical framework for its experimental acquisition and interpretation.

Structural Analysis and Predicted ¹H NMR Spectrum

The chemical structure of this compound is key to understanding its ¹H NMR spectrum. The molecule consists of a five-membered 1,2,4-triazole ring substituted with a bromine atom at the C5 position, a methyl group at the N1 position, and another methyl group at the C3 position.

Figure 1: Chemical Structure of this compound.

Based on this structure, the ¹H NMR spectrum is predicted to be relatively simple, as there are no protons directly attached to the triazole ring. The only proton signals will arise from the two methyl groups.

Predicted Spectral Parameters:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 3.8 - 4.2 | Singlet | 3H | N1-CH₃ | The N-methyl group is attached to a nitrogen atom within the aromatic triazole ring. Nitrogen is an electronegative atom, which deshields the attached methyl protons, causing them to resonate at a lower field (higher ppm value) compared to a typical alkyl methyl group. |

| ~ 2.4 - 2.9 | Singlet | 3H | C3-CH₃ | The C-methyl group is attached to a carbon atom of the aromatic triazole ring. While still influenced by the ring's electron-withdrawing nature, it is generally less deshielded than the N-methyl group. The bromine atom at C5 will have a minor deshielding effect. |

Causality behind the Predictions:

-

Chemical Shift: The chemical shift (δ) is influenced by the local electronic environment of the protons. Electronegative atoms and aromatic rings tend to "deshield" nearby protons, meaning they reduce the electron density around them. This causes the protons to experience a stronger effective magnetic field and resonate at a higher frequency (downfield, higher ppm). In this compound, both methyl groups are attached to the electron-deficient triazole ring, leading to their downfield chemical shifts compared to aliphatic methyl groups (which typically appear around 0.9-1.0 ppm). The methyl group attached to the more electronegative nitrogen atom (N1-CH₃) is expected to be more deshielded and thus appear at a higher ppm value than the methyl group attached to the carbon atom (C3-CH₃).

-

Multiplicity: The multiplicity of a signal (e.g., singlet, doublet, triplet) is determined by the number of adjacent protons, according to the n+1 rule. Since there are no protons on the adjacent atoms to either of the methyl groups, they do not experience spin-spin coupling. Therefore, both methyl group signals are predicted to be singlets.

-

Integration: The integration value of a signal is proportional to the number of protons giving rise to that signal. Each methyl group contains three equivalent protons, so the integration value for each singlet will be 3H.

The logical relationship between the compound's structure and its predicted spectral features is illustrated in the following diagram:

Diagram 1: Relationship between molecular structure and predicted ¹H NMR signals.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, a standardized and carefully executed experimental procedure is essential. The following protocol is a self-validating system designed to ensure accuracy and reproducibility.

Step-by-Step Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. For compounds with different solubility, other solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0 ppm.

-

Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A clear, homogeneous solution is required.

-

-

Instrument Setup and Calibration:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.

-

Shim the magnetic field to achieve a high level of homogeneity. This is done by optimizing the currents in the shimming coils to produce sharp, symmetrical peaks. A well-shimmed magnet is critical for resolving closely spaced signals and observing fine coupling patterns.

-

-

Spectrum Acquisition:

-

Set the appropriate acquisition parameters. For a standard ¹H NMR experiment, typical parameters on a 400 MHz spectrometer would be:

-

Pulse Angle: 30-45 degrees (a smaller pulse angle allows for a shorter relaxation delay).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration. More scans can be used to improve the signal-to-noise ratio for very dilute samples.

-

Spectral Width: A sweep width of -2 to 12 ppm is generally adequate for most organic molecules.

-

-

Initiate the data acquisition.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into a frequency-domain spectrum.

-

Phase the spectrum to ensure that all peaks have a pure absorption lineshape.

-

Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

-

Integrate the signals to determine the relative number of protons for each peak.

-

Perform baseline correction to obtain a flat baseline across the spectrum.

-

The following diagram illustrates the experimental workflow for acquiring the ¹H NMR spectrum:

Diagram 2: Experimental workflow for ¹H NMR spectroscopy.

Conclusion

This technical guide has provided a comprehensive theoretical framework for understanding the ¹H NMR spectrum of this compound. The predicted spectrum, characterized by two distinct singlets for the N-methyl and C-methyl groups, is a direct consequence of the molecule's unique electronic and structural features. By following the detailed experimental protocol, researchers can reliably acquire high-quality spectra for this compound, enabling its unambiguous identification and characterization. This guide serves as a foundational resource for scientists and professionals working with this and structurally related heterocyclic compounds, facilitating their research and development endeavors.

References

synthesis of 1,3-dimethyl-1H-1,2,4-triazole precursor

An In-Depth Technical Guide to the Synthesis of Precursors for 1,3-Dimethyl-1H-1,2,4-triazole

Authored by a Senior Application Scientist

Abstract

1,3-Dimethyl-1H-1,2,4-triazolium salts are a class of ionic liquids and N-heterocyclic carbene (NHC) precursors with escalating importance in catalysis, organic synthesis, and materials science. The utility of these compounds is predicated on the efficient and scalable synthesis of their primary chemical antecedent: 1-methyl-1H-1,2,4-triazole . This guide provides a comprehensive technical overview of the principal synthetic strategies for producing this key precursor. We will dissect two primary pathways: the direct, regioselective alkylation of the parent 1H-1,2,4-triazole heterocycle and the de novo construction of the triazole ring from N-methylated acyclic precursors. This document is intended for researchers, chemists, and process development professionals, offering not only step-by-step protocols but also the underlying chemical principles that govern these transformations, ensuring both reproducibility and opportunities for further innovation.

Introduction: The Strategic Importance of 1,3-Dimethyl-1H-1,2,4-triazolium Salts

The 1,3-dimethyl-1H-1,2,4-triazolium cation is the core structure for a versatile class of compounds. When paired with various anions, it forms ionic liquids (ILs) with tunable properties. Furthermore, deprotonation at the C5 position yields a highly reactive N-heterocyclic carbene (NHC), a powerful tool in modern organometallic catalysis. The synthesis of the target triazolium salt is almost universally achieved via the quaternization of 1-methyl-1H-1,2,4-triazole. Therefore, mastery over the synthesis of this precursor is the critical gateway to accessing this entire class of valuable molecules.

This guide focuses on the synthesis of this pivotal precursor, exploring the chemical logic, practical challenges, and field-proven methodologies for its preparation.

Retrosynthetic Analysis: Identifying the Core Precursor

A logical deconstruction of the target 1,3-dimethyl-1H-1,2,4-triazolium salt reveals the most direct synthetic path. The second methyl group (at the N4 position in the final salt, which is derived from the N3 atom of the precursor) is introduced in a final quaternization step. This identifies 1-methyl-1H-1,2,4-triazole as the immediate and most crucial precursor.

Caption: Retrosynthetic analysis of 1,3-dimethyl-1H-1,2,4-triazolium salt.

Synthetic Strategy A: Direct N-Alkylation of 1H-1,2,4-Triazole

The most straightforward approach to 1-methyl-1H-1,2,4-triazole is the direct methylation of the commercially available parent heterocycle, 1H-1,2,4-triazole. The primary challenge in this strategy is controlling the regioselectivity of the alkylation. The triazole anion is an ambident nucleophile, with methylation possible at either the N1 or N4 positions.

The Principle of Regiocontrol

Alkylation of 1H-1,2,4-triazole can yield a mixture of 1-methyl-1H-1,2,4-triazole and 4-methyl-1H-1,2,4-triazole.[1] The ratio of these isomers is highly dependent on the reaction conditions, including the base, solvent, and methylating agent. Generally, forming the triazole salt with a strong base in a polar, protic solvent, followed by reaction with an alkyl halide, favors N1 alkylation.[2][3] This is because the N1 position is sterically more accessible and often thermodynamically favored.

Comparative Analysis of Methylation Protocols

The choice of base and solvent system is critical for maximizing the yield of the desired N1-isomer.

| Base | Methylating Agent | Solvent | Typical N1:N4 Ratio | Yield of N1-Isomer | Reference |

| Sodium Methoxide | Iodomethane (MeI) | Methanol | >95:5 | ~63% | [2][3] |

| Potassium Carbonate | Alkyl Halide | Ionic Liquid | High (not specified) | Excellent (88%) | [4] |

| DBU | Alkyl Halide | Various | High | High | [3] |

Experimental Protocol: N1-Methylation via the Sodium Salt

This protocol is a robust and scalable method that provides high regioselectivity for the desired 1-methyl isomer by pre-forming the sodium salt.[2]

Workflow Diagram:

Caption: Workflow for the regioselective N1-methylation of 1H-1,2,4-triazole.

Step-by-Step Procedure:

-

Salt Formation: To a solution of sodium methoxide (1.1 eq) in anhydrous methanol, add 1H-1,2,4-triazole (1.0 eq) portion-wise. Stir the mixture at room temperature for 1 hour to ensure complete formation of the sodium salt.

-

Alkylation: Cool the resulting suspension in an ice bath and add iodomethane (1.05 eq) dropwise, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Cool the reaction mixture and remove the methanol under reduced pressure. The resulting residue contains the product, unreacted starting material, and sodium iodide. Due to the high water solubility of both the starting material and the product, a continuous liquid-liquid extraction with chloroform or dichloromethane is highly recommended for efficient isolation.[2]

-

Purification: The crude product obtained after solvent evaporation is purified by fractional distillation under reduced pressure to yield pure 1-methyl-1H-1,2,4-triazole.

Synthetic Strategy B: De Novo Ring Synthesis

An alternative to direct methylation is to construct the triazole ring using a building block that already contains the N-methyl group. This approach circumvents the issue of regioselectivity entirely. The key precursor for this strategy is methylhydrazine .

Pellizzari-Type Reaction with Methylated Precursors

The classical Pellizzari reaction involves the condensation of an amide and an acyl hydrazide.[5] A modified approach can be envisioned where N-methylformamide reacts with an acyl hydrazide, or where formamide reacts with an N-acyl-N'-methylhydrazine. A more direct and modern approach involves the reaction of methylhydrazine with a formamide equivalent.

Experimental Protocol: Synthesis from Methylhydrazine

This method builds the 1-methyl-1,2,4-triazole ring directly, ensuring the methyl group is positioned at N1. A common C1 source for this cyclization is dimethylformamide dimethyl acetal (DMF-DMA).[6]

Reaction Scheme:

Caption: Direct synthesis of 1-methyl-1H-1,2,4-triazole via ring formation.

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methylhydrazine sulfate (1.0 eq) in a 1:1 mixture of acetic acid and tetrahydrofuran (THF).

-

Reagent Addition: Add dimethylformamide dimethyl acetal (DMF-DMA) (1.1 eq) to the solution.

-

Cyclization: Heat the reaction mixture to reflux and maintain for 12-18 hours, or until TLC/GC-MS analysis indicates the consumption of the limiting reagent.

-

Work-up: Cool the mixture to room temperature and neutralize the acetic acid by carefully adding a saturated solution of sodium bicarbonate.

-

Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or distillation.

Synthesis of Foundational Starting Materials

The accessibility of the above routes depends on the availability of their respective starting materials.

Preparation of 1H-1,2,4-Triazole

The parent heterocycle is most commonly and economically synthesized by the reaction of formamide and hydrazine.[7][8]

-

Reaction: Hydrazine hydrate is added slowly to a preheated excess of formamide (molar ratio of at least 1:2.5, formamide:hydrazine) at 160-180 °C.[8]

-

Mechanism: The reaction proceeds through the formation of formylhydrazine and then N,N'-diformylhydrazine, which cyclizes with the elimination of water and ammonia to yield the triazole ring.

-

Yield: This method provides high in-situ yields, often exceeding 95%.[8] The product is typically isolated by vacuum distillation of the excess formamide.

Preparation of Methylhydrazine Sulfate

Methylhydrazine is a volatile and toxic liquid. It is often handled and stored as its more stable salt, methylhydrazine sulfate. A classic, reliable preparation is the Thiele method.[9]

-

Benzalazine Formation: Hydrazine sulfate is reacted with benzaldehyde in the presence of ammonia to form benzalazine.

-

Methylation: The isolated benzalazine is then methylated with dimethyl sulfate in benzene.

-

Hydrolysis: The resulting addition product is hydrolyzed with water, and the liberated benzaldehyde is removed by steam distillation. The methylhydrazine remains in the aqueous solution as its sulfate salt, which can be crystallized upon concentration.

Conclusion

The synthesis of 1-methyl-1H-1,2,4-triazole, the key precursor to 1,3-dimethyl-1H-1,2,4-triazolium salts, can be approached via two robust strategies. Direct N-alkylation (Strategy A) is often preferred for its operational simplicity when starting from the commercially available 1H-1,2,4-triazole, though careful control of reaction conditions is paramount to ensure high regioselectivity for the desired N1 isomer. De novo ring synthesis (Strategy B) , utilizing methylhydrazine, offers an elegant solution that completely bypasses the issue of regioselectivity, providing a direct route to the target precursor. The choice between these methods will depend on starting material availability, scalability requirements, and the specific capabilities of the laboratory. Both pathways, supported by the foundational syntheses of their own precursors, provide a reliable and versatile platform for accessing the valuable class of 1,3-dimethyl-1H-1,2,4-triazolium compounds.

References

-

Bechara, W. S., Khazhieva, I. S., Rodriguez, E., & Charette, A. B. (2015). One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides. Organic Letters, 17(5), 1184–1187. [Link]

-

Gundugola, A. S., et al. (2022). Chemistry of 1,2,4-Triazoles in Current Science. International Journal of Scientific Research in Engineering and Management, 6(1). [Link]

-

Kaur, R., et al. (2014). A review on methods of synthesis of 1,2,4-triazole derivatives. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 245-252. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 4H-1,2,4-triazoles. [Link]

- Atkinson, M. R., & Polya, J. B. (1954). Triazoles. Part IX. The Einhorn-Brunner Reaction and its Modifications. Journal of the Chemical Society, 3319-3323.

-

Voitkevich, M. F., et al. (2007). A Practical Methylation Procedure for (1H)-1,2,4-Triazole. Defense Technical Information Center. [Link]

-

Voitkevich, M. F., et al. (2007). Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. Synthetic Communications, 37(11), 1765-1774. [Link]

-

Kumar, V., & Kaur, K. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis, 5(3), 233-237. [Link]

-

Zhang, H., et al. (2022). Two-stage one-pot synthetic strategy for the key triazone-triazole intermediate of ensitrelvir (S-217622), an oral clinical candidate for treating COVID-19. ResearchGate. [Link]

- Wiley, R. H., & Smith, N. R. (1963). 1,2,4-Triazole. Organic Syntheses, Coll. Vol. 4, p.731.

-

Thiele, J. (1910). Hydrazine, methyl-, sulfate. Organic Syntheses Procedure. [Link]

- Ainsworth, C. (1957). The Preparation and Reactions of 1,2,4-Triazole. Journal of the American Chemical Society, 79(20), 5574-5576.

- Grundmann, C., & Rätz, R. (1956). Triazoles. I. A New Synthesis of 1,2,4-Triazoles. The Journal of Organic Chemistry, 21(9), 1037-1038.

-

US Patent 4,005,102A. (1977). Direct synthesis of 1,2,4-triazole. Scribd. [Link]

- Canadian Patent CA1157869A. (1983). Process for producing 1h-1,2,4-triazole.

Sources

- 1. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. CA1157869A - Process for producing 1h-1,2,4-triazole - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

Electrophilic Bromination of 1,3-Dimethyl-1H-1,2,4-triazole: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the electrophilic bromination of 1,3-dimethyl-1H-1,2,4-triazole, a key reaction in the synthesis of valuable pharmaceutical intermediates. The 1,2,4-triazole scaffold is a "privileged structure" in medicinal chemistry, integral to numerous therapeutic agents.[1][2][3] Halogenated derivatives, in particular, serve as versatile building blocks for further molecular elaboration. This document details the underlying reaction mechanism, explores the regioselectivity of the bromination, and presents a comprehensive, field-proven experimental protocol. It is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this important transformation.

Introduction: The Significance of Brominated 1,2,4-Triazoles

The 1,2,4-triazole nucleus is a five-membered heterocyclic ring that is a cornerstone of many clinically significant drugs, including antifungal agents like fluconazole and anticancer therapies such as letrozole and anastrozole.[2][4] The metabolic stability and hydrogen bonding capabilities of the triazole ring contribute to favorable pharmacokinetic profiles.[2]

The introduction of a bromine atom onto the triazole core, specifically at the C5 position, creates a valuable synthetic handle. The C-Br bond can participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of diverse substituents and the construction of complex molecular architectures.[1] The target molecule of this guide, 5-bromo-1,3-dimethyl-1H-1,2,4-triazole, is a key intermediate in the synthesis of more complex pharmaceutical agents. The methyl groups at the N1 and N3 positions lock the tautomeric form, simplifying its reactivity and making it a predictable component in multi-step syntheses.[1]

Reaction Mechanism and Regioselectivity

The electrophilic bromination of 1,3-dimethyl-1H-1,2,4-triazole proceeds via a classic electrophilic aromatic substitution mechanism. The triazole ring, while aromatic, is an electron-deficient system due to the presence of three electronegative nitrogen atoms. However, the methyl groups at N1 and N3 are electron-donating, which helps to activate the ring towards electrophilic attack.

The key considerations for this reaction are the choice of brominating agent and the resulting regioselectivity.

Choice of Brominating Agent

While molecular bromine (Br₂) can be used, N-bromosuccinimide (NBS) is often the reagent of choice for the bromination of heterocyclic compounds.[5] NBS is a convenient and safer source of electrophilic bromine and is effective for introducing bromine at the C5 position of 1-aryl-1H-triazoles.[1] The reaction can be initiated by radical initiators or proceed via an ionic pathway, depending on the reaction conditions.[5][6] For the bromination of the electron-deficient triazole ring, an ionic mechanism is more likely.

Regioselectivity: Preferential Bromination at the C5 Position

The electrophilic bromination of 1,3-dimethyl-1H-1,2,4-triazole occurs selectively at the C5 position. This regioselectivity can be rationalized by examining the resonance structures of the sigma complex (Wheland intermediate) formed upon electrophilic attack at C5. The positive charge in the intermediate can be delocalized over the nitrogen atoms, leading to a more stable intermediate compared to attack at other positions.

The presence of the two methyl groups on the nitrogen atoms directs the electrophilic attack to the sole available carbon atom on the ring, C5.

Mechanistic Pathway

The proposed mechanism for the electrophilic bromination using NBS is as follows:

-

Generation of the Electrophile: In the presence of an acid catalyst (often adventitious HBr or a deliberately added acid), the carbonyl oxygen of NBS is protonated, making the bromine atom more electrophilic.

-

Nucleophilic Attack: The π-electron system of the 1,3-dimethyl-1H-1,2,4-triazole ring attacks the electrophilic bromine of the activated NBS.

-

Formation of the Sigma Complex: A resonance-stabilized cationic intermediate, the sigma complex, is formed.

-

Deprotonation and Aromatization: A base (e.g., the succinimide anion) removes the proton from the C5 carbon, restoring the aromaticity of the triazole ring and yielding the final product, this compound.

Caption: Proposed mechanism for the electrophilic bromination of 1,3-dimethyl-1H-1,2,4-triazole.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Supplier | Purity |

| 1,3-Dimethyl-1H-1,2,4-triazole | C₄H₇N₃ | 97.12 | Commercially Available | ≥98% |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | Commercially Available | ≥98% |

| Acetonitrile (CH₃CN) | C₂H₃N | 41.05 | Commercially Available | Anhydrous |

| Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | 84.93 | Commercially Available | ACS Grade |

| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | In-house preparation | - |

| Saturated Sodium Thiosulfate (Na₂S₂O₃) | Na₂S₂O₃ | 158.11 | In-house preparation | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Commercially Available | - |

Step-by-Step Procedure

Caption: A streamlined workflow for the synthesis of this compound.

-

Reaction Setup: To a solution of 1,3-dimethyl-1H-1,2,4-triazole (1.0 eq) in anhydrous acetonitrile (10 mL/mmol of triazole) in a round-bottom flask equipped with a magnetic stirrer, add N-bromosuccinimide (1.05 eq) portion-wise at 0 °C (ice bath).

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

-

Workup:

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted bromine, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization

The structure of the synthesized this compound should be confirmed by standard analytical techniques:

-

¹H NMR: The proton NMR spectrum is expected to show two singlets corresponding to the two methyl groups.

-

¹³C NMR: The carbon NMR spectrum will show signals for the two methyl carbons and the two triazole ring carbons.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the product, with the characteristic isotopic pattern for a bromine-containing compound.

Safety Precautions

-

N-Bromosuccinimide is a lachrymator and an irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]

-

Dichloromethane and acetonitrile are volatile and toxic organic solvents. All manipulations should be performed in a fume hood.

-

The reaction should be quenched carefully, as the addition of aqueous solutions to the reaction mixture may be exothermic.

Conclusion

The electrophilic bromination of 1,3-dimethyl-1H-1,2,4-triazole is a reliable and efficient method for the synthesis of the versatile building block, this compound. A thorough understanding of the reaction mechanism and careful execution of the experimental protocol are crucial for achieving high yields and purity. This guide provides the necessary theoretical background and practical insights for researchers to successfully perform this important transformation in their synthetic endeavors.

References

-

Arkat USA. Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H- 1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide. Available from: [Link].

-

PubMed. Safe and easy route for the synthesis of 1,3-dimethyl-1,2,3-triazolium salt and investigation of its anticancer activities. Available from: [Link].

-

Wikipedia. N-Bromosuccinimide. Available from: [Link].

-

ResearchGate. Synthesis of the 1,3,-dimethyl-1,2,3-triazolium salts. Available from: [Link].

-

MDPI. The Synthesis of Triazolium Salts as Antifungal Agents: A Biological and In Silico Evaluation. Available from: [Link].

-

ResearchGate. (PDF) Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H- 1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide. Available from: [Link].

-

PubMed Central. An insight on medicinal attributes of 1,2,4-triazoles. Available from: [Link].

-

Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available from: [Link].

-

Redalyc. N-Bromosuccinimide Catalyzed Three Component One-Pot Efficient Synthesis of 2,4,5-Triaryl-1H-imidazoles from Aldehyde, A. Available from: [Link].

-

National Institutes of Health. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Available from: [Link].

-

ProLékaře.cz. Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl). Available from: [Link].

Sources

Introduction: The Strategic Value of a Structurally Defined Triazole Building Block

An In-depth Technical Guide to the Characterization of 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole

The 1,2,4-triazole ring is a cornerstone of modern medicinal chemistry and materials science, recognized as a "privileged scaffold" for its remarkable versatility and presence in numerous therapeutic agents.[1] These five-membered heterocycles exhibit a unique combination of stability, hydrogen bonding capability, and dipole character, making them highly effective pharmacophores for engaging with biological targets.[1]

This guide focuses on a specific, strategically designed derivative: This compound . The introduction of methyl groups at the N1 and N3 positions is a critical design choice; it locks the molecule into a single, predictable tautomeric form.[1] This structural rigidity eliminates the complexities of tautomeric equilibria that can plague unsubstituted triazoles, thereby simplifying its reactivity and making it a reliable component in multi-step synthetic campaigns.[1] The C5-bromo substituent serves as a versatile synthetic handle, poised for a variety of cross-coupling reactions or nucleophilic substitutions, making this compound a valuable intermediate for constructing diverse molecular libraries.[1]

This document provides a comprehensive overview of the essential characterization data and analytical methodologies required to confirm the identity, purity, and structural integrity of this compound, tailored for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

A precise understanding of the molecule's fundamental properties is the first step in any rigorous scientific investigation. The key identifiers and computed properties for this compound are summarized below.

Table 1: Physicochemical and Identification Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 56616-96-7 | [1][2] |

| Molecular Formula | C₄H₆BrN₃ | [2][3] |

| Molecular Weight | 176.01 g/mol | [1] |

| Monoisotopic Mass | 174.9745 Da | [3] |

| InChI Key | FHPZKFCCOUUHEQ-UHFFFAOYSA-N | [1] |

| Physical Form | Solid |

| Ionization Energy | 9.4 eV |[2] |

Caption: Molecular structure of this compound.

Core Synthesis Strategy

The primary route to this compound involves the direct halogenation of its immediate precursor, 1,3-dimethyl-1H-1,2,4-triazole.[1] The C5 position of the 1,2,4-triazole ring is susceptible to substitution, and this transformation is typically achieved with high efficiency.[1]

Synthetic Workflow: Bromination of 1,3-dimethyl-1H-1,2,4-triazole

Caption: General workflow for the synthesis of the title compound.

Mechanistic Considerations

The bromination mechanism is highly dependent on the reaction conditions.[1]

-

Free-Radical Halogenation : In the presence of a radical initiator like benzoyl peroxide and a non-polar solvent, the reaction likely proceeds via a free-radical chain reaction. A bromine radical abstracts the hydrogen from the C5 position, followed by reaction of the resulting triazolyl radical with the bromine source (e.g., N-bromosuccinimide, NBS).[1]

-

Electrophilic Aromatic Substitution : While the 1,2,4-triazole ring is generally electron-deficient, the C5 position can undergo electrophilic substitution. This pathway may be favored under different conditions, though the free-radical route is commonly cited for similar substrates.[1]

Spectroscopic and Analytical Characterization

Rigorous spectroscopic analysis is essential to confirm the structure and purity of the final compound. The following sections detail the principles, protocols, and expected results for key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and 2D NMR experiments provides a complete structural picture.

Expertise & Causality: The molecule's asymmetry means the two methyl groups (N1-CH₃ and C3-CH₃) are chemically non-equivalent and will produce distinct signals in both ¹H and ¹³C NMR spectra. The bromine atom will significantly influence the chemical shift of the C5 carbon to which it is attached. Two-dimensional experiments like HMBC are not merely confirmatory; they are essential for definitively linking specific protons to specific carbons, which is the gold standard for structural assignment.

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

2D NMR (HMBC): Acquire a Heteronuclear Multiple Bond Correlation spectrum to observe 2- and 3-bond correlations between protons and carbons. This is crucial for assigning the quaternary carbons (C3 and C5) and confirming the connectivity of the methyl groups.

While experimental spectra are not widely published, theoretical predictions and data from analogous structures provide a strong indication of the expected chemical shifts.[1]

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts

| Atom | Spectrum | Predicted Chemical Shift (ppm) | Rationale |

|---|---|---|---|

| C5 | ¹³C | ~140-150 | Quaternary carbon directly attached to electronegative bromine; significantly deshielded. |

| C3 | ¹³C | Not specified, but expected downfield | Quaternary carbon in a heterocyclic ring, attached to two nitrogen atoms. |

| N1-CH₃ | ¹³C | ~35-45 | Carbon of a methyl group attached to a nitrogen atom. |

| C3-CH₃ | ¹³C | ~10-20 | Carbon of a methyl group attached to a carbon atom. |

| N1-CH₃ | ¹H | Not specified, likely ~3.5-4.0 | Protons of a methyl group attached to a ring nitrogen. |

| C3-CH₃ | ¹H | Not specified, likely ~2.0-2.5 | Protons of a methyl group attached to a ring carbon. |

The HMBC experiment provides the definitive structural proof by showing correlations between protons and carbons separated by 2 or 3 bonds.

Sources

An In-depth Technical Guide to the Solubility of 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

Solubility is a critical physicochemical parameter that profoundly influences the entire lifecycle of a chemical entity, from synthesis and purification to formulation and biological activity. This guide provides a comprehensive technical overview of the solubility characteristics of 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the scarcity of published empirical data for this specific molecule, this document integrates a theoretical analysis based on its structural features with established methodologies for experimental solubility determination. We present a predictive solubility profile across a range of common organic solvents, a detailed, field-proven protocol for the Saturation Shake-Flask method, and an analysis of the structural factors governing its solubility. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to approach and determine the solubility of novel triazole derivatives.

Part 1: Physicochemical Characterization and Predicted Solubility Profile

Molecular Structure and Inherent Properties

This compound (CAS No: 56616-96-7) is a five-membered heterocyclic compound.[1] Its structure is characterized by:

-

A 1,2,4-triazole core : This aromatic ring contains three nitrogen atoms, contributing to its polarity and ability to act as a hydrogen bond acceptor.[2] The triazole nucleus is known for its stability and is a "privileged scaffold" in medicinal chemistry.[3]

-

Two N-methyl groups : The nitrogen atoms at positions 1 and 3 are methylated. This "locks" the molecule into a single tautomeric form, preventing the tautomerism often seen in unsubstituted triazoles.[3][4] Crucially, this modification removes any N-H groups, meaning the molecule cannot act as a hydrogen bond donor.

-

A C5-bromo substituent : The bromine atom at the 5-position is a key reactive site.[3] It increases the molecular weight (174.04 g/mol ) and introduces a degree of lipophilicity.[5]

A predicted LogP (octanol-water partition coefficient) value for this compound is approximately 1.4, suggesting a moderate level of lipophilicity.[5] This value, combined with the polar triazole core, indicates that the compound will exhibit a nuanced solubility profile, differing significantly from its unsubstituted parent triazoles.[6][7]

Theoretical Solubility in Common Organic Solvents

Based on the principle of "like dissolves like," we can predict the solubility of this compound in various classes of organic solvents. The presence of the polar triazole ring and the nonpolar methyl and bromo substituents suggests it will be most soluble in solvents of intermediate polarity.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN) | High | These solvents possess large dipole moments and can effectively solvate the polar triazole core. The lack of hydrogen bond donating character in the solute is not a hindrance. DMSO, in particular, is often an excellent solvent for substituted triazoles.[8] |

| Polar Protic | Methanol, Ethanol, 1-Propanol, 1,2-Propanediol | Moderate to High | Alcohols can interact with the nitrogen lone pairs of the triazole ring via hydrogen bonding. The parent compound, 1H-1,2,4-triazole, is soluble in water and ethanol.[7][9] While the methyl and bromo groups will reduce aqueous solubility, good solubility in alcohols is still expected. Solubility in diols like 1,2-propanediol is predicted to be particularly high.[10] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have sufficient polarity to interact with the triazole ring but can also favorably solvate the more lipophilic portions of the molecule. Alprazolam, a complex triazole derivative, is slightly soluble in chloroform.[11] |

| Ethers & Esters | Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Methyl Acetate | Low to Moderate | These solvents are less polar than alcohols and chlorinated solvents. While some dissolution is expected, they are unlikely to be optimal solvents for achieving high concentrations. The solubility of 1H-1,2,4-triazole in acetate esters is generally lower than in alcohols.[10] |

| Nonpolar Aromatic | Toluene, Benzene | Low | The significant polarity of the triazole core will limit solubility in these nonpolar solvents. |

| Nonpolar Aliphatic | Hexanes, Heptane | Very Low / Insoluble | The large mismatch in polarity between the solute and these aliphatic hydrocarbon solvents will result in minimal solubility. |

Part 2: Experimental Determination of Equilibrium Solubility

For novel compounds, theoretical predictions must be confirmed by empirical measurement. The Saturation Shake-Flask Method is the gold-standard technique for determining equilibrium solubility and is recommended by the OECD and USP.[12][13][14] It is a robust method for generating thermodynamically valid solubility data.[15]

Causality Behind the Shake-Flask Protocol

The core principle is to create a saturated solution by agitating an excess of the solid compound in the chosen solvent for a sufficient time to reach equilibrium.[16] The subsequent steps are designed to accurately quantify the concentration of the dissolved solute without disturbing this equilibrium.

Detailed Step-by-Step Methodology

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature (e.g., 25 °C).

Materials:

-

This compound (ensure purity)

-

Selected organic solvent(s) (HPLC-grade or equivalent)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Quantification instrument (e.g., HPLC-UV, GC-FID)

Protocol:

-

Preparation: Add an excess amount of solid this compound to a vial. "Excess" is critical; a visual confirmation of undissolved solid must be present at the end of the experiment. A starting point of ~10-20 mg of solid per 1 mL of solvent is typical.

-

Solvent Addition: Accurately add a known volume of the selected solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 ± 0.5 °C). Agitate at a constant speed (e.g., 150 rpm) for a predetermined time.

-

Scientist's Insight: The equilibration time is crucial. For many compounds, 24 hours is sufficient, but for poorly soluble or slow-dissolving materials, 48 to 72 hours may be necessary.[16][17] It is best practice to sample at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued, confirming equilibrium has been reached.

-

-

Phase Separation: Allow the vials to stand quiescently at the equilibration temperature for a short period to let the excess solid settle. For fine suspensions, centrifugation at the experimental temperature is required to pellet the undissolved solid.[15]

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe.

-

Self-Validation Check: Immediately filter the sample through a 0.22 µm syringe filter directly into a pre-weighed vial for gravimetric analysis or into a volumetric flask for dilution. This step is critical to remove any microscopic solid particles that would otherwise lead to an overestimation of solubility.[15]

-

-

Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated, specific analytical method (e.g., HPLC-UV). Calculate the concentration of the solute in the original saturated solution by back-calculation, accounting for all dilution factors.

-

Reporting: Express solubility in standard units such as mg/mL, g/L, or molarity (mol/L).[13] The temperature of the measurement must always be reported.[13]

Part 3: Visualization & Data Presentation

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the Saturation Shake-Flask method, a self-validating system for accurate solubility determination.

Caption: Workflow for the Saturation Shake-Flask Solubility Determination Method.

Sample Data Table

Once experimentally determined, solubility data should be presented clearly for easy comparison.

| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Molarity (mol/L) |

| Dimethylformamide | Polar Aprotic | 25.0 | Data | Data |

| Methanol | Polar Protic | 25.0 | Data | Data |

| Acetonitrile | Polar Aprotic | 25.0 | Data | Data |

| Dichloromethane | Chlorinated | 25.0 | Data | Data |

| Ethyl Acetate | Ester | 25.0 | Data | Data |

| Toluene | Nonpolar Aromatic | 25.0 | Data | Data |

| n-Heptane | Nonpolar Aliphatic | 25.0 | Data | Data |

Note: This table is a template. The "Data" fields should be populated with results from the experimental protocol described above.

References

-

A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline (1). 1.1. INTRODUCTI. Available at: [Link]

-

OECD GUIDELINES FOR THE TESTING OF CHEMICALS. (2006). Available at: [Link]

-

High-accuracy water solubility determination using logK - KREATiS. Available at: [Link]

-